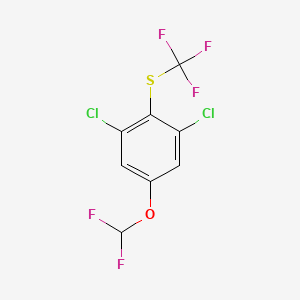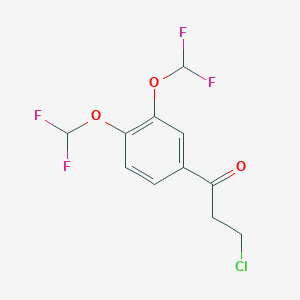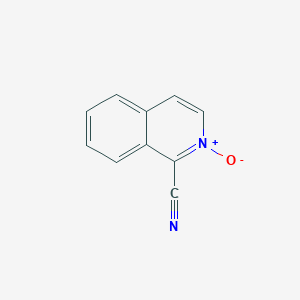
Isoquinaldonitrile, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinaldonitrile, 2-oxide is a chemical compound belonging to the class of heterocyclic organic compounds It is characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to an isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinaldonitrile, 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinaldonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinaldonitrile, 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The nitrile and oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of isoquinaldonitrile, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Isoquinaldonitrile, 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of isoquinaldonitrile, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The nitrile and oxide groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with similar structural features but lacking the nitrile and oxide groups.
Quinoline N-oxide: Another related compound with an oxide group attached to a quinoline ring.
2-Oxindole: A structurally related compound with an indole ring and an oxide group .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6969-11-5 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H |
Clé InChI |
ZWJLUUCVLZYLKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C[N+](=C2C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


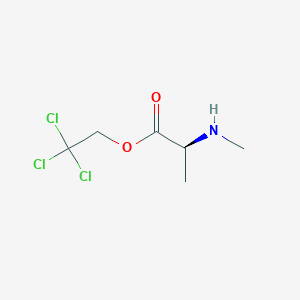
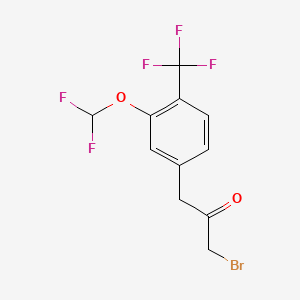
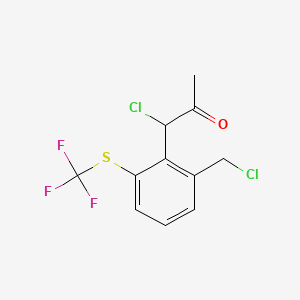
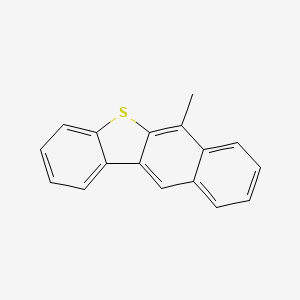
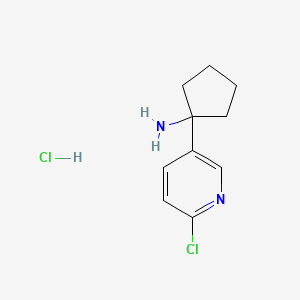
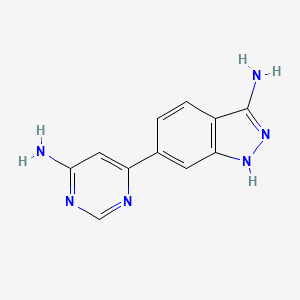
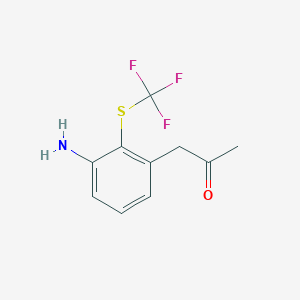
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)

